molecular formula C18H16ClN7O2S B2990373 3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine CAS No. 1115960-16-1

3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine

Cat. No. B2990373
CAS RN: 1115960-16-1
M. Wt: 429.88
InChI Key: AQECEQUPXHBQKK-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule that combines the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide . It has been synthesized as a potential new anticonvulsant agent .

Scientific Research Applications

Synthesis and Potential Antihypertensive Agents

Research has highlighted the synthesis of certain new derivatives, such as 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear structural similarities to the compound . These derivatives have been synthesized with potential antihypertensive activities, indicating the compound's relevance in developing cardiovascular drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Structural Characterization and Analgesic Properties

Structural characterization studies of analgesic isothiazolopyridines of Mannich base type, including derivatives of the compound, have been conducted. These studies provide insights into the molecular packing and intermolecular interactions that may contribute to their analgesic properties (Karczmarzyk & Malinka, 2008).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the compound's potential in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

cGMP Phosphodiesterase Inhibitory Activity

The synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones derivatives, which show specific inhibitory activity against cGMP-specific phosphodiesterase, suggests their potential application in treating hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).

Uroselective Alpha 1-Adrenoceptor Antagonists

Research into novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, based on functional in vitro screening, indicates the compound's utility in targeting the human lower urinary tract conditions, potentially offering therapeutic benefits for diseases such as benign prostatic hyperplasia (Elworthy et al., 1997).

Nonopioid Non-Antiinflammatory Analgesics

The development of nonopioid non-antiinflammatory analgesics showcases the compound's role in creating new pain management solutions without the side effects associated with opioid use or anti-inflammatory drugs (Flouzat et al., 1993).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECEQUPXHBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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